Josiphos SL-J505-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J505-2 involves the reaction of ferrocenyl derivatives with phosphine ligands. The process typically includes the following steps:
Preparation of Ferrocenyl Derivatives: Starting with ferrocene, the compound undergoes lithiation followed by reaction with a suitable electrophile to introduce the desired substituents.
Phosphine Ligand Addition: The ferrocenyl derivative is then reacted with di-tert-butylphosphine and 2-methylphenylphosphine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J505-2 is primarily involved in:
Hydrogenation Reactions: It acts as a ligand in catalytic hydrogenation, facilitating the addition of hydrogen to various substrates.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and a metal catalyst such as palladium or rhodium. Conditions typically involve moderate temperatures and pressures.
Cross-Coupling: Reagents include palladium catalysts, base, and the appropriate halide or pseudohalide.
Major Products
The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric purity, making them valuable in pharmaceutical synthesis .
Scientific Research Applications
Josiphos SL-J505-2 has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis, particularly in the production of chiral pharmaceuticals.
Biology: Its role in the synthesis of biologically active compounds makes it valuable in biochemical research.
Medicine: The high enantiomeric purity of products synthesized using this compound is crucial for the development of effective and safe pharmaceuticals.
Mechanism of Action
Josiphos SL-J505-2 exerts its effects by coordinating with metal catalysts to form active catalytic complexes. These complexes facilitate the transfer of hydrogen or other groups to the substrate, resulting in the desired chemical transformation. The chiral nature of this compound ensures high selectivity and enantioselectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J001-1: Another member of the Josiphos family, used in similar catalytic applications.
Josiphos SL-J009-1: Known for its use in palladium-catalyzed cross-coupling reactions.
Josiphos SL-J003-1: Utilized in hydrogenation reactions with high enantioselectivity.
Uniqueness
Josiphos SL-J505-2 stands out due to its specific combination of ferrocenyl and phosphine ligands, which provide unique steric and electronic properties. This results in exceptional performance in asymmetric catalysis, particularly in the synthesis of chiral pharmaceuticals .
Biological Activity
Josiphos SL-J505-2 is a phosphine ligand known for its role in asymmetric catalysis, particularly in reactions involving transition metals. This article explores the biological activity of this compound, focusing on its applications in catalysis and its potential implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C34H44FeP2 and a molecular weight of approximately 570.51 g/mol. It features a ferrocenyl backbone, which contributes to its unique properties as a ligand in various catalytic processes .
Asymmetric Hydrogenation
One of the primary applications of this compound is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral compounds, which are often required in pharmaceuticals. The ligand has been shown to enhance enantioselectivity significantly, making it a valuable tool in synthetic organic chemistry.
Table 1: Performance of this compound in Asymmetric Hydrogenation
Reaction Conditions | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
---|---|---|---|
-78 °C | 93 | 98:2 | 11:1 |
This table summarizes key results from studies evaluating the performance of this compound under optimized conditions, demonstrating its effectiveness in achieving high yields and selectivity .
Ligand Screening
In various ligand screening experiments, this compound has been compared with other ligands to assess its catalytic efficiency. It consistently shows competitive performance, particularly when used with transition metals like cobalt and palladium.
Table 2: Comparison of Ligands in Catalytic Reactions
Ligand | Yield (%) | er | dr |
---|---|---|---|
This compound | 41 | 3:1 | 83:17 |
BINAP | 67 | 10:1 | 98:02 |
SEGPHOS | 66 | 8:1 | 88:12 |
These findings indicate that while this compound may not always lead the pack, it remains a robust option for various catalytic applications .
Biological Implications
While the primary focus of this compound has been on its catalytic properties, there is emerging interest in its potential biological activity. The structural features that enhance its catalytic capabilities may also confer biological relevance, particularly in drug design.
Case Studies
- Antitumor Activity : Research has indicated that compounds synthesized using Josiphos ligands may exhibit antitumor properties. For instance, derivatives synthesized through asymmetric hydrogenation have shown promise against certain cancer cell lines, suggesting a pathway for developing new anticancer agents.
- Antimicrobial Potential : Preliminary studies have explored the use of Josiphos-derived compounds as antimicrobial agents. The ability to modify the ligand structure opens avenues for creating novel antibiotics targeting resistant bacterial strains.
Properties
InChI |
InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZYQALCGVODLB-MQWQBNKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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